

10-Thiofolic Acid: A Folic Acid Analog for Research and Drug Development

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Compound of Interest		
Compound Name:	10-Thiofolic acid	
Cat. No.:	B1664520	Get Quote

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid and its derivatives, collectively known as folates, are essential B vitamins crucial for a variety of metabolic processes. These include the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of DNA and proteins. Due to their central role in cell proliferation, the folate metabolic pathway is a key target for therapeutic intervention, particularly in cancer and infectious diseases. Folic acid analogs, or antifolates, are molecules that structurally mimic folic acid and can interfere with its metabolism, leading to the inhibition of cell growth. This technical guide focuses on **10-thiofolic acid**, a folic acid analog, with a primary focus on its N10-methyl derivative, N10-methyl-4-thiofolic acid, for which the most significant body of research exists.

N10-methyl-4-thiofolic Acid: Synthesis and Properties

N10-methyl-4-thiofolic acid is a synthetic analog of folic acid where the oxygen atom at the C4 position of the pteridine ring is replaced by a sulfur atom, and a methyl group is attached to the nitrogen at the 10th position.



Synthesis of N10-methyl-4-thiofolic Acid

The synthesis of N10-methyl-4-thiofolic acid has been described in the scientific literature and involves a multi-step process. A summary of a key synthetic route is presented below.

Experimental Protocols Synthesis of N10-methyl-4-thiopteroic acid (Intermediate 12)

A detailed, step-by-step protocol for the synthesis of N10-methyl-4-thiofolic acid is not readily available in the public domain. However, based on the published summary, a plausible experimental approach is outlined below.

Route A:

- Reaction of 2-acetylamino-4-(benzylthio)-6-chloro-5-nitropyrimidine with methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime: These two intermediates are reacted to form a 6-substituted aminopyrimidine.
- Hydrolysis: The oxime functional group of the resulting product is hydrolyzed to yield the corresponding acetonylaminopyrimidine.
- Reductive Cyclization: The acetonylaminopyrimidine undergoes reductive cyclization to form a dihydropteridine derivative, methyl p-[[[2-amino-4-(benzylthio)-7,8-dihydro-6-pteridinyl]methyl]methylamino]benzoate.
- Oxidation: The dihydropteridine is oxidized using an oxidizing agent such as potassium permanganate.
- Thiolysis and Hydrolysis: The benzylthio group is replaced with a thiol group using sodium hydrosulfide, followed by hydrolysis of the ester group with aqueous sodium hydroxide to yield p-[[(2-amino-3,4-dihydro-4-thioxo-6-pteridinyl)methyl]methylamino]benzoic acid (N10methyl-4-thiopteroic acid).

Route B:



- Reaction of 2,5-diamino-4,6-dichloropyrimidine with methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime: This reaction forms methyl p-[[(2-amino-4-chloro-7,8-dihydro-6-pteridinyl)methyl]methylamino]benzoate.
- Thiolysis, Oxidation, and Saponification: The chloro group is displaced with a thiol group using sodium hydrosulfide, followed by air oxidation of the dihydropteridine ring and saponification of the ester group to give N10-methyl-4-thiopteroic acid.

Coupling and Deprotection to Yield N10-methyl-4-thiofolic acid (Compound 21)

- Protection: The 2-amino and 4-thioxo groups of N10-methyl-4-thiopteroic acid are protected.
- Coupling: The resulting benzoic acid derivative is coupled with diethyl L-glutamate.
- Deprotection: The protecting groups are removed to yield the final product, N10-methyl-4thiofolic acid.

Biological Activity

The biological activity of N10-methyl-4-thiofolic acid has been evaluated in several in vitro systems.

Data Presentation



Compound	Target Organism/Cell Line	Activity	Quantitative Data (e.g., MIC, IC50)	Reference
N10-methyl-4- thiofolic acid	Streptococcus faecium ATCC 8043	Excellent inhibitor of growth	Not specified in the available literature.	
N10-methyl-4- thiofolic acid	Dihydrofolate Reductase (DHFR)	Ineffective inhibitor	Not specified in the available literature.	
N10-methyl-4- thiofolic acid	KB cell culture	No significant activity	Not specified in the available literature.	
N10-methyl-4- thiofolic acid	L1210 leukemia cells (in mice)	No significant activity	Not specified in the available literature.	

Experimental Protocols for Biological Assays Bacterial Growth Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the minimal inhibitory concentration (MIC) of a compound against a bacterial strain like Streptococcus faecium.

- Culture Preparation: A culture of Streptococcus faecium is grown overnight in a suitable broth medium.
- Serial Dilutions: The test compound (N10-methyl-4-thiofolic acid) is serially diluted in a 96well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
- Incubation: The plate is incubated at an optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.



 MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

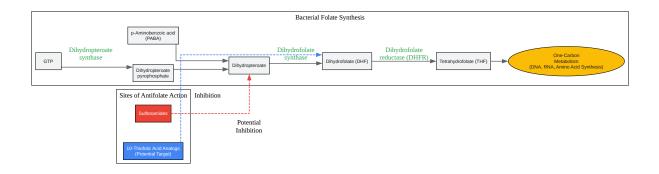
Dihydrofolate Reductase (DHFR) Inhibition Assay (General Protocol)

This is a general protocol for assessing the inhibitory activity of a compound against the DHFR enzyme.

- Reaction Mixture: A reaction mixture is prepared containing DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH in a suitable buffer.
- Addition of Inhibitor: The test compound (N10-methyl-4-thiofolic acid) is added to the reaction mixture at various concentrations.
- Monitoring the Reaction: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
- IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

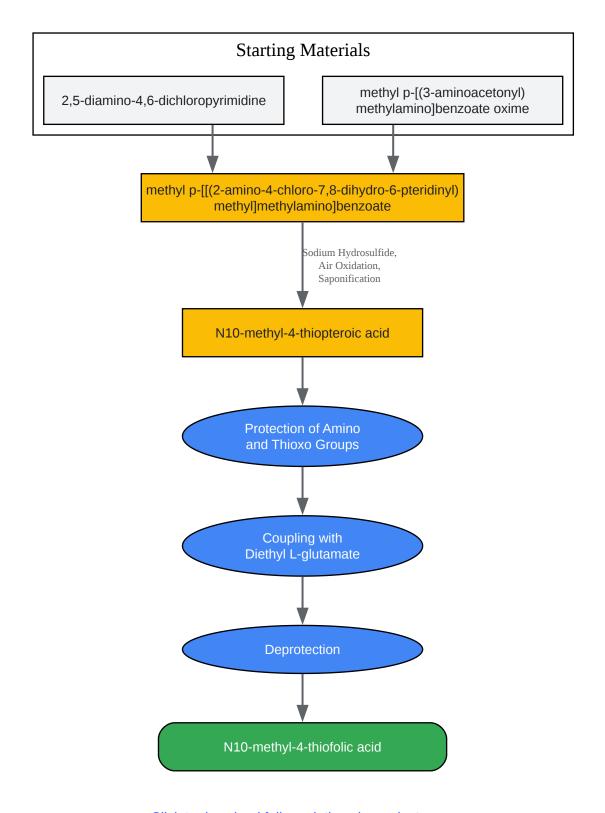




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Caption: Bacterial Folate Synthesis Pathway and Potential Sites of Inhibition.





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Caption: Simplified Synthetic Workflow for N10-methyl-4-thiofolic acid.



Discussion and Future Directions

The available data indicates that N10-methyl-4-thiofolic acid is a potent and selective inhibitor of Streptococcus faecium growth. Its lack of activity against mammalian dihydrofolate reductase and certain cancer cell lines suggests a mode of action that may be specific to this bacterium. This selectivity is a desirable characteristic for an antimicrobial agent, as it could potentially lead to fewer side effects in a clinical setting.

The exact molecular target of N10-methyl-4-thiofolic acid in Streptococcus faecium remains to be elucidated. While it is a folic acid analog, its ineffectiveness against DHFR suggests that it may target another enzyme in the folate metabolism pathway or have an entirely different mechanism of action. Further research is needed to identify its target and understand the basis for its selective antibacterial activity.

Future research in this area could focus on:

- Determining the MIC of N10-methyl-4-thiofolic acid against a broader range of bacterial species to understand its spectrum of activity.
- Identifying the molecular target of the compound in Streptococcus faecium through techniques such as genetic screening or affinity chromatography.
- Synthesizing and evaluating other 10-thiofolic acid analogs to explore structure-activity relationships and potentially improve potency and selectivity.
- Investigating the potential for synergistic effects when combined with other antimicrobial agents.

In conclusion, **10-thiofolic acid** and its derivatives, particularly N10-methyl-4-thiofolic acid, represent an interesting class of folic acid analogs with potential applications in antimicrobial drug development. Further investigation is warranted to fully characterize their mechanism of action and therapeutic potential.

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